Cas no 200214-25-1 (2-(3-Methoxy-5-methylphenyl)acetonitrile)
2-(3-Methoxy-5-methylphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methoxy-5-methylphenyl)acetonitrile
- (3-Methoxy-5-methylphenyl)acetonitrile
- 1-cyanomethyl-3-methoxy-5-methyl-benzene
- 3'-methoxy-5'-methylbenzeneacetonitrile
- 3-methoxy-5-methylphenylacetonitrile
- AG-A-03927
- AK103385
- ANW-64844
- CTK7C9697
- KB-221868
- SureCN2032393
- Benzeneacetonitrile, 3-methoxy-5-methyl-
- SCHEMBL2032393
- DTXSID80621979
- AKOS006312828
- F85865
- DB-329250
- EN300-256276
- WVFKOKMJDKFCAR-UHFFFAOYSA-N
- 200214-25-1
- CS-0435086
-
- MDL: MFCD09924393
- Inchi: 1S/C10H11NO/c1-8-5-9(3-4-11)7-10(6-8)12-2/h5-7H,3H2,1-2H3
- InChI Key: WVFKOKMJDKFCAR-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)C=C(CC#N)C=1
Computed Properties
- Exact Mass: 161.08413
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 33Ų
Experimental Properties
- PSA: 33.02
2-(3-Methoxy-5-methylphenyl)acetonitrile Pricemore >>
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2-(3-Methoxy-5-methylphenyl)acetonitrile Suppliers
2-(3-Methoxy-5-methylphenyl)acetonitrile Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-(3-Methoxy-5-methylphenyl)acetonitrile
Introduction to 2-(3-Methoxy-5-methylphenyl)acetonitrile (CAS No. 200214-25-1) and Its Applications in Modern Chemical Research
2-(3-Methoxy-5-methylphenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 200214-25-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a benzene ring substituted with both methoxy and methyl groups, coupled with an acetonitrile functional group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The structural configuration of 2-(3-Methoxy-5-methylphenyl)acetonitrile not only contributes to its reactivity but also opens up diverse possibilities for its application in drug discovery and material science.
The significance of this compound lies in its versatility as a building block in organic synthesis. The presence of the acetonitrile group (-CN) provides a site for nucleophilic substitution reactions, while the aromatic ring with methoxy (-OCH₃) and methyl (-CH₃) substituents allows for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Such characteristics make 2-(3-Methoxy-5-methylphenyl)acetonitrile a preferred choice for researchers aiming to develop novel heterocyclic compounds, which are widely explored in medicinal chemistry.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule drugs derived from aromatic nitriles. These compounds often serve as key intermediates in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology, neurology, and inflammation. The structural motif present in 2-(3-Methoxy-5-methylphenyl)acetonitrile aligns well with this trend, as it can be readily modified to introduce pharmacophores that enhance drug efficacy and selectivity. For instance, studies have demonstrated its utility in constructing derivatives with potential anticancer properties by incorporating nitrogen-containing heterocycles or other functional groups that interact with biological targets.
One of the most compelling aspects of 2-(3-Methoxy-5-methylphenyl)acetonitrile is its role in facilitating transition-metal-catalyzed reactions, which are pivotal in modern synthetic organic chemistry. Palladium and copper catalysts, in particular, have been extensively used to convert this compound into more complex structures through cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These transformations enable the formation of biaryl systems or alkenes with precise regioselectivity, which are crucial for designing molecules with optimized pharmacokinetic profiles. The ability to manipulate such bonds underscores the importance of 2-(3-Methoxy-5-methylphenyl)acetonitrile as a synthetic intermediate.
The application of computational chemistry has further enhanced the understanding of 2-(3-Methoxy-5-methylphenyl)acetonitrile's reactivity. Molecular modeling studies have revealed insights into its interaction with transition metals and how these interactions influence reaction outcomes. Such computational approaches not only accelerate the design of synthetic routes but also help predict the properties of newly synthesized compounds before experimental validation. This integration of theoretical and experimental methods exemplifies the interdisciplinary nature of contemporary chemical research where compounds like 2-(3-Methoxy-5-methylphenyl)acetonitrile play a central role.
Recent advancements in green chemistry have also influenced the handling and synthesis of 2-(3-Methoxy-5-methylphenyl)acetonitrile. Researchers are increasingly adopting solvent-free conditions or using recyclable catalysts to minimize environmental impact while maintaining high yields. For example, microwave-assisted synthesis has been employed to streamline the preparation of this compound, reducing reaction times and energy consumption without compromising purity. Such innovations reflect broader efforts within the chemical community to develop sustainable practices that align with global environmental goals.
The versatility of 2-(3-Methoxy-5-methylphenyl)acetonitrile extends beyond pharmaceutical applications into materials science. Its ability to serve as a precursor for liquid crystals or organic semiconductors has been explored due to its rigid aromatic structure and electron-withdrawing nitrile group. These properties make it suitable for developing materials with enhanced thermal stability or electronic conductivity, which are essential for advanced technological devices such as OLEDs (organic light-emitting diodes) and solar cells.
In conclusion, 2-(3-Methoxy-5-methylphenyl)acetonitrile (CAS No. 200214-25-1) represents a cornerstone compound in modern chemical research. Its unique structural features enable diverse synthetic transformations that are critical for drug development, material science, and sustainable chemistry initiatives. As research continues to evolve, the applications of this compound are expected to expand further, solidifying its importance as an indispensable tool in both academic laboratories and industrial settings.
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